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Compound of Interest

Compound Name:
1-Hexyl-3-methylimidazolium

Bromide

Cat. No.: B127071 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium
Bromide

Introduction
1-Hexyl-3-methylimidazolium bromide, often abbreviated as [C6mim]Br or [HMIM]Br, is an

ionic liquid that has garnered significant attention in various scientific fields, including green

chemistry, electrochemistry, and catalysis.[1] Ionic liquids are salts with melting points below

100°C, and their unique properties, such as low vapor pressure, high thermal stability, and

tunable solvency, make them attractive alternatives to traditional volatile organic solvents. This

guide provides a detailed examination of the molecular structure of 1-hexyl-3-
methylimidazolium bromide, intended for researchers, scientists, and professionals in drug

development and chemical sciences.

Chemical Identity and Physicochemical Properties
1-Hexyl-3-methylimidazolium bromide is composed of an organic cation, 1-hexyl-3-

methylimidazolium ([C6mim]⁺), and an inorganic anion, bromide (Br⁻). The combination of a

relatively large, asymmetric cation and a simple halide anion results in a substance that is liquid

under ambient conditions.
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Property Value Source(s)

Chemical Formula C₁₀H₁₉BrN₂ [2][3]

Molecular Weight 247.18 g/mol [2]

CAS Number 85100-78-3 [2]

Appearance
Clear yellow to yellow-brown

viscous liquid
[4]

IUPAC Name
1-hexyl-3-methyl-1H-imidazol-

3-ium bromide

Synonyms [C6mim]Br, [HMIM]Br [4]

Molecular Structure
The molecular structure of 1-hexyl-3-methylimidazolium bromide is defined by the distinct

characteristics of its constituent ions.

The 1-Hexyl-3-methylimidazolium Cation ([C₆mim]⁺): The cation features a five-membered

imidazolium ring, which is aromatic and planar. A methyl group (-CH₃) is attached to one

nitrogen atom (N3), and a hexyl group (-C₆H₁₃) is attached to the other nitrogen atom (N1).

The positive charge is delocalized across the imidazolium ring. The long hexyl chain

introduces conformational flexibility and contributes to the compound's liquidity and

hydrophobic character.

The Bromide Anion (Br⁻): The bromide anion is a simple, spherical halide ion that interacts

with the cation primarily through electrostatic forces and hydrogen bonding. Theoretical

studies indicate that the anion is most likely to be located in the vicinity of the most acidic

protons on the imidazolium ring, particularly the proton at the C2 position (between the two

nitrogen atoms).

Molecular structure of 1-hexyl-3-methylimidazolium bromide.

Synthesis of 1-Hexyl-3-methylimidazolium Bromide
The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct

quaternization of 1-methylimidazole. This is an Sₙ2 nucleophilic substitution reaction where the
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nitrogen atom of the imidazole ring attacks the primary carbon of the haloalkane.

Synthesis Workflow for [C₆mim]Br

1-Methylimidazole

Quaternization Reaction
(Microwave Heating, 70°C, 10 min)

1-Bromohexane

Purification
(Washing with ethyl acetate)

1-Hexyl-3-methylimidazolium
Bromide

Click to download full resolution via product page

Workflow for the synthesis of [C₆mim]Br.

Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time compared to

conventional heating methods.[5]

Reactants: 1-methylimidazole and 1-bromohexane are used as the starting materials.

Stoichiometry: A slight excess of 1-bromohexane is typically used, with a common molar

ratio of 1-methylimidazole to 1-bromohexane being 1:1.1.[5]

Reaction Conditions: The reactants are mixed in a suitable vessel for microwave synthesis.

The mixture is irradiated at a controlled temperature. Optimal conditions have been reported

as 70°C for a duration of 10 minutes.[5]
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Work-up and Purification: After the reaction is complete, the resulting viscous liquid is cooled

to room temperature. To remove any unreacted starting materials, the product is washed

several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.

Drying: The purified product is then dried under vacuum to remove any residual solvent,

yielding the final 1-hexyl-3-methylimidazolium bromide with high purity (>97% yield has

been reported).[5]

Structural and Spectroscopic Data
Determining the precise solid-state structure of ionic liquids can be challenging as many do not

readily form single crystals suitable for X-ray diffraction. Therefore, computational methods like

Density Functional Theory (DFT) are often employed to predict molecular geometries.

Quantitative Molecular Geometry (Computational Data)
While a specific crystal structure for 1-hexyl-3-methylimidazolium bromide is not readily

available in the literature, DFT calculations on the closely related 1-butyl-3-methylimidazolium

([C₄mim]⁺) cation provide valuable insight into the bond lengths and angles of the core

imidazolium structure.[4] The values presented below are for the optimized geometry of the

[C₄mim]⁺ cation and are expected to be highly representative of the [C₆mim]⁺ cation's

imidazolium ring.
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Parameter Bond/Angle Calculated Value

Bond Lengths (Å) N1-C2 1.340

C2-N3 1.338

N3-C4 1.388

C4-C5 1.365

C5-N1 1.387

N1-C(alkyl) 1.472

N3-C(methyl) 1.471

Bond Angles (º) N1-C2-N3 108.9

C2-N3-C4 108.8

N3-C4-C5 106.6

C4-C5-N1 106.8

C5-N1-C2 108.9

Data sourced from DFT (B3LYP/6-31G) calculations on the 1-butyl-3-methylimidazolium cation

and should be considered representative.[4]*

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure

of ionic liquids in the liquid state. The expected chemical shifts provide a fingerprint of the

molecule's electronic environment.

Expected ¹H and ¹³C NMR Chemical Shifts
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Atom Position (Cation) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)

H at C2 9.0 - 10.5 136 - 139

H at C4/C5 7.2 - 7.8 121 - 124

N-CH₃ 3.8 - 4.1 35 - 37

N-CH₂-(CH₂)₄CH₃ 4.1 - 4.4 49 - 51

N-CH₂-CH₂-(CH₂)₃CH₃ 1.8 - 2.0 31 - 33

-(CH₂)₃-CH₂-CH₃ 1.2 - 1.4 25 - 27; 22 - 24

-CH₂-CH₃ 0.8 - 1.0 13 - 15

Note: These are typical ranges for imidazolium-based ionic liquids and can vary with solvent

and concentration. A published ¹H NMR spectrum for the title compound confirms signals within

these general regions.[6]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C

spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity

between protons and carbons.

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and

baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to

TMS. The integration of ¹H signals provides the ratio of protons, while the multiplicity (singlet,

doublet, triplet, etc.) gives information about neighboring protons.

Conclusion
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The molecular structure of 1-hexyl-3-methylimidazolium bromide is characterized by the

interplay between its asymmetric organic cation and its simple bromide anion. The imidazolium

core provides a stable, delocalized positive charge, while the hexyl and methyl groups impart

specific physical properties like liquidity and solvency. Understanding this structure through a

combination of synthesis, spectroscopy, and computational modeling is crucial for its

application in advanced chemical processes. The data and protocols presented in this guide

offer a comprehensive overview for researchers working with this versatile ionic liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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